Cas no 1219579-75-5 (3-(4-Methoxy-1H-indol-1-yl)propanoic acid)

3-(4-Methoxy-1H-indol-1-yl)propanoic acid is a synthetic indole derivative with potential applications in medicinal chemistry and biochemical research. Its structure features a methoxy-substituted indole core linked to a propanoic acid moiety, offering versatility as an intermediate in organic synthesis. The compound’s indole scaffold is of interest due to its prevalence in biologically active molecules, including pharmaceuticals and natural products. The methoxy group enhances electron density, potentially influencing reactivity in coupling or functionalization reactions. This product is suitable for researchers exploring indole-based compounds for drug discovery or mechanistic studies. High purity and well-characterized properties ensure reliability in experimental applications.
3-(4-Methoxy-1H-indol-1-yl)propanoic acid structure
1219579-75-5 structure
商品名:3-(4-Methoxy-1H-indol-1-yl)propanoic acid
CAS番号:1219579-75-5
MF:C12H13NO3
メガワット:219.236523389816
MDL:MFCD16090044
CID:4687078
PubChem ID:49651890

3-(4-Methoxy-1H-indol-1-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(4-methoxy-1H-indol-1-yl)propanoic acid
    • STL146375
    • BBL032567
    • 3-(4-methoxyindol-1-yl)propanoic acid
    • 1H-indole-1-propanoic acid, 4-methoxy-
    • T3958
    • 3-(4-Methoxy-1H-indol-1-yl)propanoic acid
    • MDL: MFCD16090044
    • インチ: 1S/C12H13NO3/c1-16-11-4-2-3-10-9(11)5-7-13(10)8-6-12(14)15/h2-5,7H,6,8H2,1H3,(H,14,15)
    • InChIKey: MFDAWRKZCUQUIH-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=CC=CC2=C1C=CN2CCC(=O)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 257
  • トポロジー分子極性表面積: 51.5

3-(4-Methoxy-1H-indol-1-yl)propanoic acid セキュリティ情報

  • 危険レベル:IRRITANT

3-(4-Methoxy-1H-indol-1-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-191893-0.1g
3-(4-methoxy-1H-indol-1-yl)propanoic acid
1219579-75-5 95%
0.1g
$87.0 2023-09-17
TRC
M244860-250mg
3-(4-Methoxy-1H-indol-1-yl)propanoic acid
1219579-75-5
250mg
$ 275.00 2022-06-04
abcr
AB409362-500mg
3-(4-Methoxy-1H-indol-1-yl)propanoic acid; .
1219579-75-5
500mg
€269.00 2025-02-21
OTAVAchemicals
3463484-250MG
3-(4-methoxy-1H-indol-1-yl)propanoic acid
1219579-75-5 95%
250MG
$250 2023-07-04
Matrix Scientific
064901-500mg
3-(4-Methoxy-1H-indol-1-yl)propanoic acid
1219579-75-5
500mg
$237.00 2023-09-09
OTAVAchemicals
3463484-500MG
3-(4-methoxy-1H-indol-1-yl)propanoic acid
1219579-75-5 95%
500MG
$300 2023-07-04
Enamine
EN300-191893-10g
3-(4-methoxy-1H-indol-1-yl)propanoic acid
1219579-75-5 95%
10g
$1312.0 2023-09-17
OTAVAchemicals
3463484-1G
3-(4-methoxy-1H-indol-1-yl)propanoic acid
1219579-75-5 95%
1G
$375 2023-07-04
1PlusChem
1P00HGZZ-100mg
3-(4-Methoxy-1H-indol-1-yl)propanoic acid
1219579-75-5 95%
100mg
$165.00 2023-12-25
1PlusChem
1P00HGZZ-250mg
3-(4-Methoxy-1H-indol-1-yl)propanoic acid
1219579-75-5 95%
250mg
$209.00 2023-12-25

3-(4-Methoxy-1H-indol-1-yl)propanoic acid 関連文献

3-(4-Methoxy-1H-indol-1-yl)propanoic acidに関する追加情報

Comprehensive Overview of 3-(4-Methoxy-1H-indol-1-yl)propanoic acid (CAS No. 1219579-75-5): Properties, Applications, and Research Insights

3-(4-Methoxy-1H-indol-1-yl)propanoic acid (CAS No. 1219579-75-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This indole derivative is characterized by its unique molecular structure, featuring a methoxy-substituted indole core linked to a propanoic acid moiety. Its CAS registry number (1219579-75-5) serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and commercial transactions.

The compound's structural complexity makes it a valuable intermediate in the synthesis of bioactive molecules. Recent studies highlight its potential role in modulating enzyme activity and receptor binding, particularly in neurological and metabolic pathways. With the growing interest in indole-based therapeutics, researchers are exploring its applications in drug discovery programs targeting conditions like inflammation and neurodegenerative disorders. The 4-methoxy substitution on the indole ring enhances its metabolic stability, a feature highly sought after in medicinal chemistry optimization.

From a synthetic chemistry perspective, 3-(4-Methoxy-1H-indol-1-yl)propanoic acid demonstrates remarkable versatility. Its carboxylic acid functional group allows for straightforward derivatization through esterification or amide coupling reactions, making it a multifunctional building block for combinatorial libraries. Analytical techniques such as HPLC purification and NMR characterization are routinely employed to ensure the compound's purity, which typically exceeds 95% for research-grade material. These quality control measures are crucial for reproducible results in high-throughput screening assays.

The compound's physicochemical properties have been extensively documented in scientific databases. It exhibits moderate solubility in polar organic solvents like DMSO and methanol, while remaining stable under standard laboratory conditions. This stability profile facilitates its use in long-term biological studies without significant degradation concerns. Researchers particularly value its lipophilicity balance, which contributes to favorable cell membrane permeability – a critical factor in bioavailability optimization for potential drug candidates.

In the context of current research trends, 3-(4-Methoxy-1H-indol-1-yl)propanoic acid has emerged as a subject of interest in computational chemistry studies. Molecular docking simulations suggest its potential interaction with various protein targets, including kinases and GPCRs. These in silico predictions are driving experimental validation efforts in academic and industrial laboratories worldwide. The compound's structural similarity to endogenous signaling molecules further enhances its relevance in mechanistic studies of cellular communication pathways.

Quality assurance protocols for CAS No. 1219579-75-5 typically involve rigorous analytical characterization. Modern laboratories employ advanced techniques such as LC-MS analysis and chiral purity testing to verify the compound's identity and isomeric composition. These measures ensure compliance with the stringent requirements of Good Laboratory Practice (GLP) standards, particularly when the material is intended for preclinical research applications. The availability of certified reference standards further supports method validation in analytical laboratories.

From a commercial perspective, the compound is available through specialized chemical suppliers with varying packaging options, from milligram quantities for initial screening to kilogram-scale batches for process development. Current market trends indicate growing demand from contract research organizations (CROs) engaged in fragment-based drug design programs. The pricing structure typically reflects the compound's synthetic complexity and purification requirements, with custom synthesis services available for specific isotopically labeled variants.

Environmental and safety considerations for handling 3-(4-Methoxy-1H-indol-1-yl)propanoic acid follow standard laboratory protocols. While not classified as hazardous under current regulations, researchers are advised to implement appropriate engineering controls when working with powdered forms. The compound's biodegradability profile and ecotoxicological data are subjects of ongoing investigation as part of broader green chemistry initiatives in the pharmaceutical industry.

Future research directions for this compound may explore its potential in combination therapies or as a pharmacophore in multi-target drug design. The scientific community continues to investigate structure-activity relationships through systematic SAR studies, with particular focus on optimizing the methoxy group positioning for enhanced target selectivity. These efforts align with the pharmaceutical industry's push toward precision medicine approaches and personalized therapeutics.

In summary, 3-(4-Methoxy-1H-indol-1-yl)propanoic acid (CAS No. 1219579-75-5) represents a chemically intriguing and biologically relevant scaffold with diverse applications in modern drug discovery. Its unique structural features and demonstrated research utility position it as a valuable tool for advancing our understanding of molecular recognition processes and developing next-generation therapeutic agents.

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Amadis Chemical Company Limited
(CAS:1219579-75-5)3-(4-Methoxy-1H-indol-1-yl)propanoic acid
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清らかである:99%
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